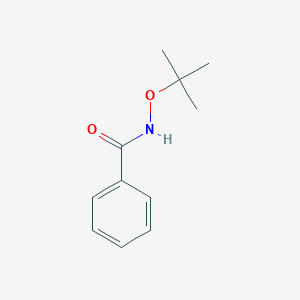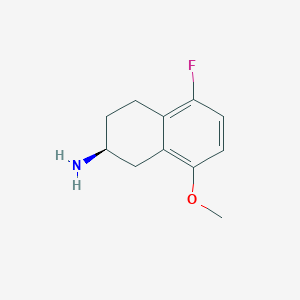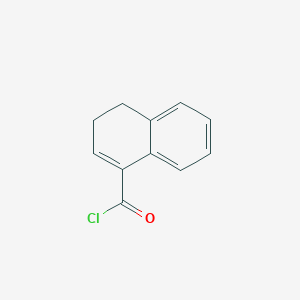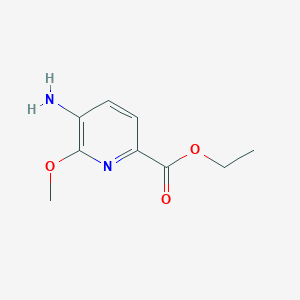![molecular formula C11H8N2O2 B11901378 [4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)
[4,4'-Bipyridine]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bipyridine]-3-carboxylic acid: is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its applications in coordination chemistry, where it serves as a ligand that can form complexes with various metal ions. The presence of the carboxylic acid group enhances its reactivity and potential for forming diverse chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by metal complexes and often requires specific conditions such as elevated temperatures and the presence of a base.
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3-carboxylic acid, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing catalysts like palladium or nickel complexes. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: [4,4’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different bipyridine derivatives with altered electronic properties.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides facilitate the formation of esters and amides.
Major Products: The major products formed from these reactions include various functionalized bipyridine derivatives, which can be further utilized in coordination chemistry and material science.
Scientific Research Applications
Chemistry: In chemistry, [4,4’-Bipyridine]-3-carboxylic acid is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their electronic, magnetic, and catalytic properties .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, some bipyridine derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, [4,4’-Bipyridine]-3-carboxylic acid is used in the production of advanced materials, including polymers and supramolecular structures. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices .
Mechanism of Action
The mechanism of action of [4,4’-Bipyridine]-3-carboxylic acid primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enabling various catalytic and electronic applications. The carboxylic acid group enhances its binding affinity and stability in complex structures .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine isomer, commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: Known for its unique electronic properties and applications in material science.
4,4’-Bipyridine: The parent compound without the carboxylic acid group, widely used in the synthesis of coordination polymers.
Uniqueness: [4,4’-Bipyridine]-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming diverse chemical structures. This functional group allows for additional modifications and applications, distinguishing it from other bipyridine isomers .
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,(H,14,15) |
InChI Key |
RWLRKVQYQCCKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)

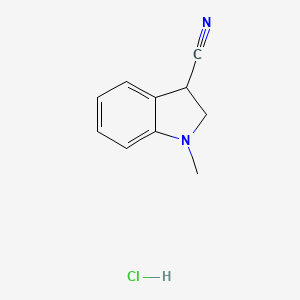
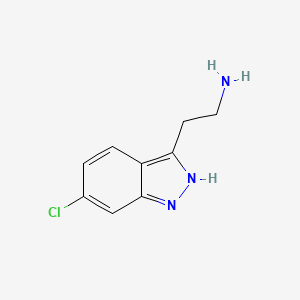
![4-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B11901357.png)


